N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Synthesis and Chemical Characterization
The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives involve a complex chemical process, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, indicating the precise structural formation and functional groups present in these compounds (Yang Jing, 2010).
Biological Activity Evaluation
Several studies have evaluated the biological activities of compounds structurally related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide:
Antimicrobial and anticholinesterase activities were investigated in new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives. Although expectations for acetylcholinesterase inhibitory activities were not met, significant antifungal activity against Candida parapsilosis was observed, showcasing the potential of these derivatives in addressing fungal infections (L. Yurttaş, Y. Özkay, Hülya Karaca Gençer, U. Acar, 2015).
The synthesis and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a DPPH scavenging, analgesic, and anti-inflammatory agent have been carried out. This compound demonstrated notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, suggesting its therapeutic potential in managing pain and inflammation (P. Nayak et al., 2014).
Chemical Properties and Interaction Studies
- A detailed study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole revealed insights into its molecular conformation. The analysis provided valuable data on bond lengths, angles, and the overall geometry of the compound, contributing to a deeper understanding of its chemical behavior and potential interactions with biological targets (S. Ozbey, C. Kuş, H. Göker, 2001).
Synthesis Techniques and Optimization
- Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlighted a novel approach to synthesizing key intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the complete natural synthesis of antimalarial drugs. This study presented an optimized process, demonstrating the potential for eco-friendly and efficient synthesis methods (Deepali B Magadum, G. Yadav, 2018).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-16-4-3-5-17(12-16)13-20(24)21-14-19(18-6-11-25-15-18)23-9-7-22(2)8-10-23/h3-6,11-12,15,19H,7-10,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCMULMZHWBTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide |
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